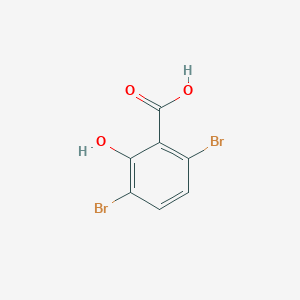

3,6-Dibromo-2-hydroxybenzoic acid

Description

Contextualization of 3,6-Dibromo-2-hydroxybenzoic Acid within Halogenated Aromatic Systems

This compound is a member of the halogenated aromatic acids, a class of compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms, a hydroxyl group (-OH), and a carboxylic acid group (-COOH). Specifically, it is a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), distinguished by the presence of two bromine atoms at positions 3 and 6 of the aromatic ring.

The position of substituents on the benzoic acid framework dramatically influences the molecule's electronic properties, acidity, and reactivity. In halogenated hydroxybenzoic acids, the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms and carboxylic acid group creates a complex electronic environment. For instance, the crystal structure of the related isomer, 3,5-Dibromo-2-hydroxybenzoic acid, is stabilized by a network of intramolecular and intermolecular hydrogen bonds, as well as π–π stacking interactions. nih.gov Similar forces are expected to govern the solid-state structure of the 3,6-dibromo isomer, though its specific packing arrangement would differ due to the altered substituent positions.

Academic Importance and Scope of Research on Substituted Benzoic Acids

Substituted benzoic acids are of immense academic importance, serving as classic models for investigating the effects of functional groups on chemical reactivity and acidity. The principles derived from these studies are foundational to physical organic chemistry. The presence of substituents on the benzene ring alters the acidity (pKa) of the carboxylic acid group through a combination of inductive and resonance effects.

Electron-withdrawing groups, such as bromine, increase the acidity of the benzoic acid by stabilizing the negative charge of the conjugate base (the carboxylate anion) through the inductive effect. google.com This stabilization makes the loss of a proton more favorable, resulting in a lower pKa value compared to the unsubstituted benzoic acid. Theoretical studies on various substituted benzoic acids have confirmed that inductive effects are highly significant in determining their gas-phase acidity. nih.gov Research in this area helps predict the behavior of more complex molecules in various chemical and biological systems.

Historical Context of Brominated Phenolic Acids in Chemical Synthesis

The synthesis of brominated phenolic compounds has a long history in organic chemistry. A primary method for their preparation is through electrophilic aromatic substitution, where a phenol (B47542) or a phenolic acid is treated with a brominating agent, such as elemental bromine in a solvent like acetic acid. nist.gov However, the direct bromination of salicylic acid typically yields the 3,5-dibromo isomer due to the directing effects of the hydroxyl and carboxyl groups.

An alternative and historically significant route to hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a metal phenoxide. google.comresearchgate.net This reaction is crucial for the industrial production of salicylic acid itself. For polysubstituted isomers like this compound, a logical synthetic approach would involve the Kolbe-Schmitt carboxylation of the corresponding brominated phenol, in this case, 2,5-dibromophenol. google.comgoogle.com More modern methods for creating substituted phenols, including bromophenols, involve the ipso-hydroxylation of arylboronic acids, which offers a versatile and high-yield pathway. sci-hub.se

Detailed Research Findings

While specific experimental data for this compound is not widely available in the scientific literature, its close isomer, 3,5-Dibromo-2-hydroxybenzoic acid, has been well-characterized. The properties of this isomer provide a valuable reference point for understanding how dibromination affects the salicylic acid scaffold.

Physicochemical Properties of 3,5-Dibromo-2-hydroxybenzoic acid

| Property | Value | Source(s) |

| CAS Number | 3147-55-5 | nist.govsigmaaldrich.com |

| Molecular Formula | C₇H₄Br₂O₃ | nih.govnist.govsigmaaldrich.com |

| Molecular Weight | 295.91 g/mol | sigmaaldrich.combiosynth.com |

| Melting Point | 224 °C | biosynth.com |

| Appearance | White fluffy fine crystalline powder | acs.org |

Crystal Structure Data for 3,5-Dibromo-2-hydroxybenzoic acid

The crystal structure of 3,5-Dibromo-2-hydroxybenzoic acid reveals how the molecule arranges in the solid state, stabilized by various non-covalent interactions.

| Crystal Parameter | Value | Source(s) |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Unit Cell Dimensions | a = 10.770 Å, b = 11.082 Å, c = 14.879 Å, β = 105.606° | nih.gov |

| Key Structural Features | Intramolecular O—H···O hydrogen bond; forms hydrogen-bonded dimers; molecules assemble into tapes via C—H···Br interactions and π–π stacking. | nih.gov |

Potential Synthetic Pathways

Based on established chemical principles, two primary synthetic routes can be proposed for the preparation of this compound.

Carboxylation of 2,5-Dibromophenol : This approach would utilize the Kolbe-Schmitt reaction. The starting material, 2,5-dibromophenol, would first be converted to its sodium or potassium salt (a phenoxide). This intermediate would then be subjected to high pressure and temperature in the presence of carbon dioxide to introduce a carboxylic acid group, preferentially at the ortho position to the hydroxyl group, yielding the target compound. google.comresearchgate.net

Oxidation of 3,6-Dibromo-2-hydroxybenzaldehyde : A second potential route involves the oxidation of the corresponding aldehyde, 3,6-Dibromo-2-hydroxybenzaldehyde (CAS 63536-06-1). bldpharm.com Standard oxidizing agents used for converting aromatic aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could achieve this transformation.

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2O3 |

|---|---|

Molecular Weight |

295.91 g/mol |

IUPAC Name |

3,6-dibromo-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4Br2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

XESNOCMHWLKKNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Dibromo 2 Hydroxybenzoic Acid and Its Precursors

Regioselective Bromination Strategies of 2-Hydroxybenzoic Acid Scaffold

The introduction of two bromine atoms onto the 2-hydroxybenzoic acid (salicylic acid) scaffold at specific positions, namely 3 and 6, necessitates regioselective control. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic (B10762653) acid direct incoming electrophiles to different positions on the aromatic ring, making direct, selective dibromination challenging.

Direct bromination of salicylic acid often leads to a mixture of products. The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions (positions 3, 5, and the carbon bearing the carboxyl group). vedantu.com The carboxyl group is a deactivating group, directing to the meta positions (positions 4 and 6). vedantu.com

Kinetic studies of the bromination of salicylic acid in an aqueous solution have shown the reaction to be second order, being first order with respect to both salicylic acid and bromine. asianpubs.org When salicylic acid is treated with bromine water, the reaction can lead to tribromophenol, where the carboxylic acid group is also replaced. youtube.comyoutube.com To achieve selective bromination, specific reagents and conditions are necessary. One common laboratory method involves the use of bromine in an acidic medium, such as acetic acid with a sulfuric acid catalyst, often at elevated temperatures (50–100 °C).

| Reagent | Conditions | Product(s) |

| Bromine water | Aqueous solution | Tribromophenol youtube.comyoutube.com |

| Bromine in acetic acid | Sulfuric acid catalyst, 50–100 °C | Mixture of brominated salicylic acids |

| Bromine in carbon disulfide | - | Ortho and para brominated products vedantu.com |

This table summarizes outcomes of direct halogenation on salicylic acid under different conditions.

To overcome the challenges of direct bromination, indirect routes involving the modification of precursors are often employed. These strategies can involve starting with a different isomer of hydroxybenzoic acid or introducing other functional groups to guide the bromination. For instance, starting with 3-hydroxybenzoic acid and then performing bromination can alter the regioselectivity. Another approach involves the synthesis of an intermediate, such as a methyl ester of a bromo-hydroxybenzoic acid, which can then be hydrolyzed to the desired acid.

Protective Group Chemistry in Directed Synthesis of Dibrominated Systems

To achieve specific substitution patterns like 3,6-dibromination, protecting groups are often essential. A protecting group temporarily blocks a reactive functional group, preventing it from reacting while other parts of the molecule are modified. organic-chemistry.orgwikipedia.org After the desired reactions are complete, the protecting group is removed. wikipedia.org

In the synthesis of 3,6-dibromo-2-hydroxybenzoic acid, both the hydroxyl and carboxylic acid groups may need protection to direct the bromination to the desired positions and prevent unwanted side reactions.

Common Protecting Groups for Functional Groups in Salicylic Acid:

| Functional Group | Protecting Group | Deprotection Conditions |

| Hydroxyl | Acetyl (Ac), Benzoyl (Bz) | Base (e.g., aqueous ammonia) libretexts.org |

| Benzyl (Bn) | Hydrogenolysis libretexts.org | |

| t-Butyldimethylsilyl (TBDMS) | Acid or fluoride (B91410) ion libretexts.org | |

| Di-tert-butylsilylene | - researchgate.net | |

| Carboxylic Acid | Methyl ester | Acid or base libretexts.org |

| Benzyl ester | Hydrogenolysis libretexts.org | |

| tert-Butyl ester | Acid, base, and some reductants libretexts.org |

This table showcases various protecting groups for hydroxyl and carboxylic acid functionalities and their respective deprotection methods. libretexts.orgresearchgate.net

For example, the hydroxyl group can be protected as an ether or an ester, and the carboxylic acid can be protected as an ester. organic-chemistry.orglibretexts.org With these groups protected, the regioselectivity of the bromination can be more effectively controlled. The use of di-tert-butylsilyl bis(trifluoromethanesulfonate) has been shown to form a cyclic protecting group for substituted salicylic acids, working well with a variety of electron-donating and some electron-withdrawing groups. researchgate.net

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netistanbul.edu.tr In the context of synthesizing halogenated compounds, this involves considering alternative solvents, catalysts, and reaction conditions to improve the environmental profile of the synthesis.

One area of green chemistry research focuses on the synthesis of salicylic acid itself from natural sources like wintergreen oil. researchgate.netistanbul.edu.trnih.govresearchgate.net Studies have shown that salicylic acid synthesized via green chemistry methods can have different biological effects compared to synthetically derived salicylic acid. nih.govresearchgate.net While not directly about the bromination step, using a "green" starting material is a key principle.

For the bromination reaction, green approaches could include:

Alternative Solvents: Replacing hazardous solvents like dichloromethane (B109758) or chloroform (B151607) with greener alternatives.

Catalysis: Using recyclable catalysts or avoiding toxic catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One study compared the traditional synthesis of acetylsalicylic acid using sulfuric acid with a greener approach using phosphoric acid, finding comparable yields with a safer reagent. abcr-mefmo.org Such principles can be applied to the synthesis of its derivatives.

Derivatization and Functionalization Strategies for Analogous Structures

Once this compound is synthesized, it can be further modified to create a variety of analogous structures. The functional groups present—the carboxylic acid, the hydroxyl group, and the bromine atoms—all offer opportunities for derivatization.

Esterification: The carboxylic acid can be converted to a wide range of esters, which can alter the compound's physical and biological properties. researchgate.net

Etherification: The hydroxyl group can be converted to an ether.

Substitution of Bromine: The bromine atoms can potentially be replaced by other functional groups through various cross-coupling reactions, although this can be challenging on an electron-rich aromatic ring.

Reactions of the Aromatic Ring: Further electrophilic substitution is unlikely due to the deactivating effect of the bromine atoms and the carboxyl group.

The synthesis of related dihalogenated systems, such as 3,6-dichloro-2-hydroxybenzoic acid, an intermediate in herbicide synthesis, highlights the industrial importance of such functionalized benzoic acids. semanticscholar.orggoogle.com

Comprehensive Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 3,6-Dibromo-2-hydroxybenzoic acid by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides specific information about the chemical environment of the hydrogen atoms (protons) in the molecule. For this compound, the spectrum reveals distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The two aromatic protons, situated on the benzene (B151609) ring, appear as distinct doublets due to spin-spin coupling. The chemical shifts are influenced by the strong electron-withdrawing effects of the bromine atoms and the carboxylic acid group, as well as the electron-donating effect of the hydroxyl group. The protons of the carboxylic acid and hydroxyl groups are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.72 | d | 8.8 |

| H-5 | 7.01 | d | 8.8 |

| -OH | Variable | br s | - |

| -COOH | Variable | br s | - |

Note: Data is representative and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbon atom of the carboxyl group (C=O) appears at a significantly downfield shift. The carbons bonded to the bromine atoms also exhibit characteristic shifts.

Further structural confirmation is achieved using two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, allowing for the unambiguous assignment of all ¹H and ¹³C signals and confirming the substitution pattern of the aromatic ring.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 114.3 |

| C-2 | 155.0 |

| C-3 | 111.9 |

| C-4 | 137.9 |

| C-5 | 125.7 |

| C-6 | 114.7 |

| C=O | 169.1 |

Note: Data is representative and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes. The IR spectrum typically shows a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often exhibiting hydrogen bonding. The sharp, intense peak around 1700 cm⁻¹ is attributed to the C=O stretching of the carboxyl group. The O-H stretching of the phenolic hydroxyl group appears as a distinct band as well. Vibrations corresponding to C-Br stretching are found in the lower frequency region of the spectrum.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) |

| Phenolic O-H | Stretch | ~3400 |

| Carboxylic Acid C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, exhibits characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. The positions and intensities of these absorption maxima are influenced by the various substituents on the aromatic ring.

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λ_max_ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its molecular formula, C₇H₄Br₂O₃. The isotopic pattern observed in the mass spectrum is particularly characteristic due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance. This results in a distinctive M, M+2, and M+4 isotopic cluster that serves as a definitive confirmation of the presence of two bromine atoms in the molecule.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄Br₂O₃ |

| Calculated Exact Mass | 293.8527 u |

| Observed m/z | Consistent with calculated mass |

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Table 6: Representative Crystallographic Data for a Dibromo-hydroxybenzoic acid Isomer

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.770 (3) |

| b (Å) | 11.082 (3) |

| c (Å) | 14.879 (4) |

| β (°) | 105.606 (3) |

| Volume (ų) | 1710.4 (8) |

| Z | 8 |

Analysis of Molecular Conformation and Interatomic Distances

The molecular structure of 3,5-Dibromo-2-hydroxybenzoic acid is characterized by a high degree of planarity. The core aromatic ring {C2,···,C7} and its substituents, including the bromine atoms (Br1, Br2), the hydroxyl group oxygen atoms (O1, O3), and the carboxyl group atoms (C1, O2), are essentially coplanar. nih.gov The mean deviation from this plane is a mere 0.014 Å, indicating a rigid and flat molecular conformation. nih.gov

A significant feature of the molecular conformation is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the adjacent carboxyl group. nih.gov This internal interaction contributes to the molecule's planarity.

Key interatomic distances, determined via X-ray crystallography, provide insight into the bonding within the molecule. The carbon-bromine bond lengths are 1.905(3) Å for Br1—C4 and 1.890(3) Å for Br2—C6. nih.gov Within the carboxyl group, the C1—O1 bond length is 1.311(4) Å. nih.gov The bond lengths within the aromatic ring are typical for a substituted benzene derivative.

| Bond | Distance (Å) |

|---|---|

| Br1—C4 | 1.905 (3) |

| Br2—C6 | 1.890 (3) |

| O1—C1 | 1.311 (4) |

| C2—C3 | 1.401 (4) |

| C2—C7 | 1.402 (5) |

| C3—C4 | 1.375 (5) |

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of 3,5-Dibromo-2-hydroxybenzoic acid is a complex architecture stabilized by a combination of strong and weak intermolecular forces. nih.gov These interactions dictate the assembly of individual molecules into a stable, three-dimensional lattice.

The primary intermolecular interaction is the formation of hydrogen-bonded dimers. nih.gov Molecules of 3,5-Dibromo-2-hydroxybenzoic acid aggregate into centrosymmetric pairs through intermolecular O—H···O hydrogen bonds between their carboxyl groups. nih.gov This creates a robust dimeric synthon that is a common feature in the crystal structures of carboxylic acids.

These dimers are further organized into extended structures through weaker interactions. C—H···Br hydrogen bonds link the dimers, forming zigzag one-dimensional molecular tapes. nih.gov The crystal structure is completed by π–π stacking interactions between the aromatic rings of adjacent molecules, with an interplanar separation of 3.42 Å. nih.gov This combination of hydrogen bonding and π–π stacking results in a highly organized and stable crystal packing arrangement. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···O2i | 0.82 | 1.87 | 2.684 (3) | 175 |

| O3—H3···O2 | 0.82 | 1.93 | 2.648 (3) | 145 |

| C3—H3A···Br1ii | 0.93 | 2.89 | 3.810 (3) | 172 |

Symmetry codes: (i) x, y, z; (ii) x, y, z

No Specific Research Found for this compound

Following a comprehensive search for theoretical and computational chemistry investigations specifically focused on the chemical compound This compound , it has been determined that there is a lack of available scientific literature and data to fulfill the requested article outline.

Extensive searches were conducted to locate studies pertaining to the Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, electrostatic potential mapping, conformational analysis, prediction of spectroscopic parameters, reaction pathway calculations, and supramolecular chemistry of the specified 3,6-dibromo isomer.

The search results consistently yielded information for a different isomer, 3,5-Dibromo-2-hydroxybenzoic acid , for which a significant body of research, including crystal structure data and computational analyses, exists. nih.govnih.gov Data was also found for other related but distinct compounds such as 3-bromo-2-hydroxybenzoic acid, nih.gov 5-bromo-2-hydroxybenzaldehyde, nih.gov and 3,5-dibromo-2,6-dihydroxybenzoic acid. uni.lu

However, due to the strict requirement to focus solely on This compound , this available data for other isomers cannot be used to generate the requested article. The structural differences between isomers (the specific placement of the bromine atoms on the benzene ring) lead to distinct chemical and physical properties, and therefore, data for one isomer cannot be substituted for another.

Consequently, without specific research findings for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Theoretical and Computational Chemistry Investigations

Supramolecular Chemistry and Intermolecular Force Computations

Hydrogen Bonding Network Analysis

No published data is available for the hydrogen bonding network of 3,6-Dibromo-2-hydroxybenzoic acid.

Halogen Bonding and Pi-Stacking Interactions

No published data is available regarding the halogen bonding and pi-stacking interactions for this compound.

Reactivity Profiles and Mechanistic Chemical Transformations

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3,6-Dibromo-2-hydroxybenzoic acid is substituted with both an activating group (-OH) and a deactivating group (-COOH). vaia.com The hydroxyl group is a potent activating group that directs incoming electrophiles to the ortho and para positions. vaia.comvaia.com Conversely, the carboxylic acid group is a deactivating group, directing electrophiles to the meta position. vaia.com In the case of salicylic (B10762653) acid and its derivatives, the activating effect of the hydroxyl group typically dominates. vaia.comvaia.com

In electrophilic aromatic substitution reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com This process generally occurs in two steps: the initial attack on the electrophile, which disrupts the aromaticity and forms a carbocation intermediate, followed by deprotonation to restore the aromatic system. masterorganicchemistry.com For these reactions to proceed, a strong electrophile is often required, and the reaction is frequently catalyzed by an acid. masterorganicchemistry.comlibretexts.org

Considering the positions on the this compound ring, the C4 and C5 positions are available for substitution. The hydroxyl group at C2 would direct an incoming electrophile to the C4 (para) and C6 (ortho) positions. The carboxylic acid group at C1 would direct to the C3 and C5 (meta) positions. The existing bromine atoms at C3 and C6 already occupy two of these influential positions. The strong activating nature of the hydroxyl group suggests that the C4 position would be the most likely site for further electrophilic attack.

Nucleophilic Substitution Reactions of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) reactions on this compound would involve the displacement of one of the bromine atoms by a nucleophile. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the carboxylic acid and hydroxyl groups influence the reactivity of the bromine atoms at the C3 and C6 positions.

The generally accepted mechanism for SNAr reactions involves a two-step process:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

Departure of the leaving group (in this case, a bromide ion) to restore the aromaticity of the ring. nih.gov

Carboxylic Acid and Phenolic Hydroxyl Group Reactivity

The chemical character of this compound is significantly shaped by its carboxylic acid and phenolic hydroxyl groups. nih.gov The carboxylic acid group (-COOH) imparts acidic properties, allowing it to donate a proton. The phenolic hydroxyl group (-OH) is also acidic, though generally less so than the carboxylic acid.

The presence of two bromine atoms, which are electron-withdrawing groups, is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted salicylic acid. This is due to the inductive effect of the halogens, which helps to stabilize the negative charge on the corresponding conjugate bases.

The reactivity of these groups allows for a range of chemical transformations:

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂).

Etherification: The phenolic hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base.

Esterification of the Phenol (B47542): The phenolic hydroxyl can also be acylated to form a phenyl ester.

An important intramolecular interaction in this molecule is the hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. nih.gov This interaction influences the molecule's conformation and reactivity. nih.gov

Decarboxylation Pathways and Kinetics

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this reaction often requires high temperatures. The presence of certain functional groups can facilitate this process.

In the case of salicylic acid and its derivatives, decarboxylation can proceed through a β-keto acid-like pathway. researchgate.netresearchgate.net The mechanism is thought to involve a cyclic transition state where the phenolic hydrogen is transferred to the carbonyl oxygen of the carboxylic acid, leading to the elimination of CO₂ and the formation of a phenol.

The kinetics of decarboxylation are influenced by factors such as temperature and the presence of catalysts. researchgate.net For 2,4,6-trihydroxybenzoic acid, the decarboxylation has been shown to be acid-catalyzed. rsc.org The rate of decarboxylation for this compound would be dependent on the stability of the transition state, which is influenced by the electronic effects of the bromine substituents.

Redox Chemistry of the Brominated Salicylic Acid Core

The redox chemistry of this compound involves the potential for both oxidation and reduction of the aromatic ring and its substituents. The phenolic hydroxyl group makes the ring susceptible to oxidation, especially under basic conditions or in the presence of strong oxidizing agents. Oxidation can lead to the formation of quinone-type structures.

Conversely, the aromatic ring can be reduced under specific conditions. A common method for the reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the ring. wikipedia.org Electron-donating groups and electron-withdrawing groups direct the reduction differently. wikipedia.org

Enzymatic Transformations and Colorimetric Reactions

The interaction of this compound with enzymes can lead to specific transformations. While detailed enzymatic studies on this specific compound are not extensively documented in the provided search results, the general principles of enzymatic reactions on phenolic compounds can be inferred. Enzymes such as oxidases or peroxidases could potentially catalyze the oxidation of the phenolic group, leading to colored products.

Colorimetric reactions are often used for the detection and quantification of phenolic compounds. A common example is the reaction with iron(III) chloride, which typically produces a distinct color (often purple or green) with phenols. This reaction is due to the formation of a colored complex between the iron(III) ion and the phenolic hydroxyl group. The specific color and intensity can be influenced by the other substituents on the aromatic ring.

Role As a Precursor and Scaffold in Advanced Organic Synthesis

Building Block for Complex Polycyclic Aromatic Structures

The presence of two bromine atoms on the aromatic ring of 3,6-dibromo-2-hydroxybenzoic acid makes it an ideal precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and related structures through various cross-coupling reactions. The carbon-bromine bonds serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the aromatic system.

Methodologies such as the Suzuki-Miyaura coupling and Ullmann condensation are instrumental in this context. nih.govwikipedia.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, offers a highly efficient and general method for the formation of C-C bonds. nih.gov For instance, the bromine atoms of this compound or its derivatives can be sequentially or simultaneously coupled with arylboronic acids to construct intricate polycyclic frameworks. Microwave-assisted Suzuki cross-coupling reactions have been shown to significantly accelerate the synthesis of PAHs, reducing reaction times from hours to minutes. nih.gov

The Ullmann condensation, a copper-promoted reaction, provides a pathway for the formation of aryl ethers, aryl thioethers, and aryl amines. wikipedia.org This reaction can be employed to link the this compound scaffold to other aromatic units through ether or amine linkages, further expanding the diversity of accessible polycyclic structures.

Scaffold for the Design of Functional Organic Molecules

The inherent functionality of this compound, comprising the carboxylic acid, hydroxyl group, and bromine atoms, makes it an excellent scaffold for the design and synthesis of a wide array of functional organic molecules. These functional groups can be selectively modified to introduce desired properties and create molecules with specific applications.

Salicylic (B10762653) acid and its derivatives are known to be precursors for the synthesis of various bioactive molecules and functional materials. researchgate.net The bromine atoms on the this compound scaffold can be readily transformed into other functional groups through palladium-catalyzed reactions, such as amination, cyanation, and phosphination, providing access to a diverse range of substituted aromatic compounds. mdpi.com The carboxylic acid and hydroxyl groups can also be derivatized to form esters, amides, and ethers, further expanding the molecular complexity and functionality.

The strategic functionalization of the this compound scaffold allows for the fine-tuning of electronic, steric, and lipophilic properties, which is crucial for applications in medicinal chemistry, materials science, and catalysis.

Precursor in Heterocycle Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing oxygen.

One prominent application is in the synthesis of benzofurans. researchgate.netrsc.orgquimicaorganica.org The general strategy involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For example, the reaction of the hydroxyl group with a molecule containing a reactive site can be followed by an intramolecular C-O bond formation to construct the furan (B31954) ring. Palladium-catalyzed intramolecular C-H functionalization is a powerful tool for such transformations. mdpi.com

The synthesis of benzofuran (B130515) derivatives can be achieved through various routes, including the reaction of o-hydroxyarylacetonitriles with sodium sulfinates or the cyclization of 2-methoxychalcone epoxides. researchgate.net The presence of bromine atoms on the starting material can be exploited for further functionalization of the resulting benzofuran ring system.

Ligand and Coordination Chemistry Applications

Metal Complexation Studies and Ligand Design

The carboxylate and hydroxyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The deprotonated form, 3,6-dibromosalicylate, can coordinate to a wide range of metal ions, forming stable metal complexes with diverse structures and properties.

Salicylic acid and its derivatives are well-known for their ability to form coordination compounds with various metal ions, including iron. nih.gov The coordination can occur through the carboxylate oxygen atoms, the phenolic oxygen atom, or a combination of both, leading to the formation of mononuclear or polynuclear complexes. The bromine atoms in the 3,6-dibromosalicylate ligand can influence the electronic properties of the ligand and the resulting metal complex, potentially affecting its stability, reactivity, and spectroscopic properties.

The synthesis and crystal structure of related ligands, such as 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone, have been reported, demonstrating the versatility of the brominated hydroxy-substituted benzene (B151609) core in forming complex structures with metal ions. researchgate.net These studies provide a foundation for the design of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and materials science.

Mechanistic Probes in Enzyme-Substrate Binding Studies

Brominated aromatic compounds, including derivatives of salicylic acid, have been investigated as inhibitors and mechanistic probes for various enzymes. The introduction of bromine atoms can significantly alter the electronic and steric properties of a molecule, influencing its binding affinity and interaction with the active site of an enzyme.

Studies on salicylic acid and its derivatives have shown that they can act as inhibitors of enzymes such as carbonic anhydrase and prostaglandin (B15479496) synthetase. researchgate.netnih.gov For instance, a study on the inhibition of human carbonic anhydrase isozymes by a series of salicylic acid derivatives revealed that some of these compounds exhibited effective inhibitory activity. researchgate.net The inhibition mechanism for many of these derivatives was found to be noncompetitive. researchgate.net

Furthermore, research on other brominated compounds, such as 4,6-dibromo-3-hydroxycarbazole, has demonstrated their potential as inhibitors of Ca(2+)-induced Ca2+ release in skeletal muscle sarcoplasmic reticulum. While not a direct study on this compound, it highlights the potential of brominated aromatic scaffolds to interact with biological targets. The structural similarities suggest that this compound could also serve as a valuable tool in probing enzyme-substrate interactions and in the development of new enzyme inhibitors.

Emerging Research Avenues and Future Perspectives

Development of Novel Derivatization Methodologies for Enhanced Synthetic Utility

The strategic placement of bromo and hydroxyl functional groups on the benzoic acid framework makes 3,6-Dibromo-2-hydroxybenzoic acid a versatile precursor for the synthesis of a wide array of novel derivatives. Current research is focused on developing innovative derivatization techniques that can selectively target these functional groups to build molecular complexity. These methodologies are pivotal for expanding the compound's utility in medicinal chemistry, agrochemicals, and organic electronics.

Key areas of exploration include:

Selective Functionalization: Developing protocols for the selective reaction of either the carboxylic acid, the hydroxyl group, or the bromo substituents. This allows for a stepwise and controlled construction of complex molecules.

Cross-Coupling Reactions: Utilizing the bromo substituents in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This opens up pathways to a vast library of substituted biaryls and other complex aromatic systems.

Esterification and Amidation: Converting the carboxylic acid moiety into a variety of esters and amides to modulate the compound's solubility, lipophilicity, and biological activity.

Derivatization of the Hydroxyl Group: Transforming the hydroxyl group into ethers or esters to fine-tune the electronic properties and steric hindrance of the molecule.

These advanced derivatization strategies are crucial for synthesizing targeted molecules with tailored properties for specific applications.

Advanced Computational Modeling for Structure-Reactivity Relationships

The advent of powerful computational tools has revolutionized the study of molecular systems, and this compound is no exception. Advanced computational modeling techniques are being employed to gain a deeper understanding of its structure-reactivity relationships, predict its behavior in different chemical environments, and guide the rational design of new experiments.

Computational studies on substituted benzoic acids often involve a combination of methods to provide a comprehensive picture of their properties. For instance, Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of these molecules. Molecular dynamics (MD) simulations can provide insights into the behavior of these compounds in solution, including their self-association and interaction with solvent molecules.

Table 1: Key Parameters Investigated via Computational Modeling

| Parameter | Computational Method | Insights Gained |

| Molecular Geometry | DFT | Bond lengths, bond angles, dihedral angles in the ground state. |

| Electronic Properties | DFT | HOMO-LUMO gap, electrostatic potential maps, atomic charges. |

| Spectroscopic Data | DFT | Prediction of IR, Raman, and NMR spectra for structural confirmation. |

| Acidity (pKa) | DFT, MD | Correlation of substituent effects with acidity. |

| Self-Association | MD, DFT | Understanding dimerization and aggregation in solution. |

These computational approaches are instrumental in predicting the reactivity of this compound in various reactions and its potential to form stable supramolecular assemblies.

Exploitation in Specialized Chemical Synthesis (e.g., catalysis development)

The unique electronic and steric properties of this compound and its derivatives make them promising candidates for applications in specialized chemical synthesis, particularly in the development of novel catalysts and ligands. The presence of multiple coordination sites—the carboxylic acid, the hydroxyl group, and the bromo substituents—allows for the formation of stable complexes with a variety of metal centers.

While direct catalytic applications of this compound are still an emerging area of research, the broader class of halogenated and hydroxylated benzoic acids has shown potential in:

Ligand Design: Serving as a scaffold for the synthesis of more complex ligands for transition metal catalysis. The electronic properties of the ligand can be fine-tuned by the bromo and hydroxyl groups, which in turn can influence the catalytic activity and selectivity of the metal center.

Organocatalysis: The acidic and hydrogen-bonding capabilities of the molecule could be exploited in organocatalytic transformations.

Further research is needed to explore the full catalytic potential of metal complexes and organic derivatives of this compound.

Integration into Materials Science Research

The field of materials science offers fertile ground for the application of this compound, particularly in the design and synthesis of functional materials with tailored properties. Its rigid structure and multiple functional groups make it an excellent building block for the construction of supramolecular architectures and advanced organic materials.

Smart Materials and Self-Assembly

The ability of the carboxylic acid and hydroxyl groups to form strong and directional hydrogen bonds makes this compound an ideal candidate for creating self-assembling systems. These non-covalent interactions can drive the spontaneous organization of molecules into well-defined nanostructures, such as liquid crystals and gels. The presence of bromine atoms can introduce additional halogen bonding interactions, providing another layer of control over the self-assembly process. The development of "smart" materials that respond to external stimuli (e.g., light, heat, pH) is a key area of interest.

Organic Frameworks

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. This compound can serve as a versatile organic linker in the construction of these frameworks. The carboxylic acid group can coordinate with metal ions or clusters to form MOFs, while the bromo groups can be used as reactive sites for post-synthetic modification or to participate in the formation of COFs. The functional groups within the pores of the resulting frameworks can be tailored to create specific binding sites for guest molecules.

Table 2: Potential Applications in Materials Science

| Material Type | Key Interactions | Potential Applications |

| Liquid Crystals | Hydrogen bonding, π-π stacking | Displays, sensors |

| Organogels | Hydrogen bonding, halogen bonding | Drug delivery, environmental remediation |

| Metal-Organic Frameworks (MOFs) | Coordination bonds, hydrogen bonding | Gas storage, catalysis, separation |

| Covalent Organic Frameworks (COFs) | Covalent bonds, π-π stacking | Electronics, catalysis |

The integration of this compound into materials science research holds the promise of creating a new generation of functional materials with unprecedented properties and applications.

Q & A

Q. What are the optimized synthetic routes for 3,6-dibromo-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via regioselective bromination of 2-hydroxybenzoic acid derivatives. For example, bromination using bromine in acetic acid under controlled temperature (40–60°C) ensures selectivity for the 3- and 6-positions. Flow chemistry methods, as demonstrated for structurally similar bromo-formylbenzoic acids, improve reaction efficiency by minimizing side products (e.g., using microreactors for precise temperature control) . Halogenation steps should employ inert atmospheres to prevent oxidation of the hydroxyl group .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective due to the compound’s moderate solubility. For complex mixtures, column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) can separate brominated isomers. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) verifies purity, with UV detection at 254 nm to track aromatic intermediates .

Q. Which analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substitution patterns; downfield shifts (~12–14 ppm) in H NMR indicate hydroxyl protons hydrogen-bonded to carboxyl groups .

- X-ray Crystallography : Resolves spatial arrangement of bromine atoms and hydrogen-bonding networks (intramolecular O–H⋯O and C–H⋯Br interactions stabilize the crystal lattice) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M-H] at m/z 296.84 for CHBrO) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing carboxyl and bromine groups deactivate the aromatic ring, directing electrophiles to the para position relative to the hydroxyl group. For example, methoxylation via SNAr requires NaOMe in methanol at 80°C. Computational studies (DFT calculations) predict charge distribution and reactive sites, aiding in designing substitution pathways .

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes like cyclooxygenase-2 (COX-2), leveraging structural similarities to salicylic acid derivatives. QSAR models correlate Hammett constants (σ) of substituents with anti-inflammatory activity, prioritizing derivatives with –NO or –CF groups for synthesis .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Discrepancies between NMR (expected hydroxyl proton integration) and IR (O–H stretch at ~2500–3000 cm) may arise from polymorphism or solvent effects. Validate via variable-temperature NMR to detect dynamic hydrogen bonding. Cross-reference with X-ray data to confirm tautomeric forms .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for this compound

| Technique | Expected Data | Reference |

|---|---|---|

| H NMR | δ 7.8 (d, J=8.5 Hz, H-4), δ 10.2 (s, OH) | |

| IR | 1680 cm (C=O), 2500 cm (O–H) | |

| HRMS (ESI-) | m/z 296.84 [M-H] |

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Maximizes regioselectivity |

| Solvent | Acetic acid or DCM | Minimizes hydrolysis |

| Catalyst | FeBr (5 mol%) | Accelerates bromination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.